Potassium sodium hydrogenorthophosphate

Description

Properties

CAS No. |

14518-27-5 |

|---|---|

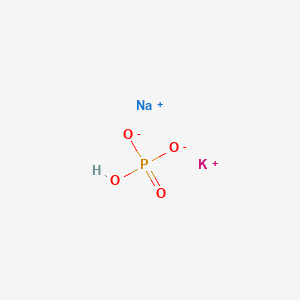

Molecular Formula |

HKNaO4P |

Molecular Weight |

158.067 g/mol |

IUPAC Name |

potassium;sodium;hydrogen phosphate |

InChI |

InChI=1S/K.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

ASHGTUMKRVIOLH-UHFFFAOYSA-L |

SMILES |

OP(=O)([O-])[O-].[Na+].[K+] |

Canonical SMILES |

[H+].[O-]P(=O)([O-])[O-].[Na+].[K+] |

Other CAS No. |

14518-27-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Innovations

- Pharmaceutical Formulations: Disodium hydrogenorthophosphate enhances drug stability in microencapsulation techniques .

- Diagnostics: Potassium phosphate salts are critical in lateral flow immunoassays for COVID-19 antibody detection .

- Buffer Systems : Sodium-potassium phosphate mixtures are optimized for protein stability in biopharmaceuticals .

Preparation Methods

Reaction Stoichiometry and pH Control

The neutralization proceeds in two stages:

-

Primary neutralization : H₃PO₄ reacts with NaHCO₃ and KHCO₃ to form a mixture of NaH₂PO₄ and KH₂PO₄.

-

Secondary neutralization : Additional bicarbonate is added to raise the pH, converting the monophosphates to the hydrogenorthophosphate species (KNaHPO₄).

The overall reaction can be represented as:

Critical parameters include:

-

Molar ratio : A 1:1:1 ratio of H₃PO₄:NaHCO₃:KHCO₃ ensures equimolar incorporation of Na⁺ and K⁺.

-

pH regulation : Maintaining pH between 8.7–9.2 during secondary neutralization prevents over-alkalization and avoids precipitation of trisodium/tripotassium phosphates.

-

Temperature : Reactions conducted at 80–100°C enhance kinetics and product crystallinity.

Crystallization and Purification

Post-neutralization, the solution is concentrated via evaporation and subjected to centrifugal dehydration. A critical purification step involves drip washing with deionized water to remove adsorbed impurities (e.g., chloride, sulfate). Final drying in a rake-type dryer at 120°C with a fluidized gas flow velocity of 0.3 m³/s yields a crystalline product with purity exceeding 99%.

Solvent-Mediated Synthesis Using Amine Extractants

Adapting methodologies from monopotassium phosphate production, this compound can be synthesized via solvent extraction, leveraging the preferential solubility of byproducts in organic phases.

Reaction Mechanism and Phase Separation

Phosphoric acid reacts with a mixture of KCl and NaCl in the presence of a long-chain primary amine (e.g., trioctylamine) dissolved in an organic solvent (e.g., kerosene):

The amine binds HCl, forming an amine-hydrochloride complex that partitions into the organic phase, leaving the aqueous phase enriched with KNaHPO₄. Key advantages include:

Acidulation and Crystallization

The aqueous phase is acidulated with dilute H₃PO₄ to pH 4.0–4.5, precipitating KNaHPO₄. Crystallization kinetics are optimized by:

-

Seeding : Introducing seed crystals to control particle size distribution.

-

Cooling gradient : Gradual cooling from 60°C to 25°C over 6 hours enhances crystal uniformity.

Double Decomposition of Phosphate Salts

A metathesis reaction between sodium hydrogen phosphate (Na₂HPO₄) and potassium hydrogen phosphate (K₂HPO₄) offers an alternative pathway:

Process Optimization

-

Solvent selection : Aqueous ethanol (40–60% v/v) reduces solubility, driving precipitation.

-

Stoichiometric balance : Equimolar ratios of Na₂HPO₄ and K₂HPO₄ prevent residual monospecies contamination.

-

Drying protocol : Lyophilization preserves crystal structure, avoiding thermal degradation.

Analytical Validation and Quality Control

Purity Assessment

-

Ion chromatography : Quantifies Na⁺, K⁺, and PO₄³⁻ ratios, ensuring stoichiometric accuracy.

-

XRD analysis : Confirms crystalline phase matches reference patterns for KNaHPO₄ (JCPDS 00-029-0823).

Q & A

Basic Research Questions

Q. How can high-purity potassium sodium hydrogenorthophosphate solutions be prepared for laboratory use?

- Methodology : Dissolve stoichiometric amounts of potassium and sodium salts in ultrapure water under controlled pH (e.g., 6.8–7.2). Filter the solution through a 0.2 µm membrane to remove particulates and sterilize via autoclaving. Use certified AR-grade reagents to ensure minimal impurities . Adjust molar ratios based on the target buffer capacity (e.g., 0.1 M phosphate buffer requires 136.09 g/mol KH₂PO₄ and 141.96 g/mol Na₂HPO₄).

Q. What analytical techniques are recommended for quantifying phosphate content in this compound?

- Methodology :

- Spectrophotometry : Use the molybdenum-blue method with 1,2,4-aminonaphtholsulfonic acid as a reducing agent. Measure absorbance at 660 nm .

- Titration : Employ ion-exchange chromatography followed by acid-base titration with standardized HCl. Validate against NIST-certified reference materials .

- Gravimetric analysis : Precipitate phosphate as ammonium phosphomolybdate and calculate purity via mass difference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers at room temperature, avoiding moisture. In case of inhalation, move to fresh air; for ingestion, rinse mouth and consult poison control. No acute toxicity is reported, but prolonged exposure may irritate mucous membranes .

Advanced Research Questions

Q. How can discrepancies in phosphate quantification arise between spectrophotometric and chromatographic methods, and how are they resolved?

- Analysis : Differences may stem from interfering ions (e.g., Ca²⁺ or organic phosphates) in spectrophotometry or column retention variability in HPLC. Cross-validate methods using spike-recovery experiments and internal standards (e.g., deuterated phosphate). Optimize sample pretreatment, such as chelation with EDTA for metal interference .

Q. What strategies enhance the stability of this compound in long-term biochemical assays?

- Methodology :

- pH control : Maintain solutions at pH 7.0–7.4 to prevent hydrolysis. Use inert buffers (e.g., Tris-HCl) to stabilize ionic strength .

- Temperature : Store at 4°C with antimicrobial agents (e.g., sodium azide 0.02%) to inhibit microbial growth. Avoid freeze-thaw cycles to prevent crystallization .

- Container compatibility : Use borosilicate glass or polypropylene to minimize ion leaching .

Q. How to design experiments investigating this compound as a buffering agent in enzymatic reactions?

- Experimental Design :

- Buffer optimization : Test buffering capacity across pH 6.5–7.5 using a pH-stat. Compare enzyme activity (e.g., alkaline phosphatase) against other buffers (e.g., Tris or HEPES) .

- Ionic strength effects : Vary phosphate concentration (0.05–0.5 M) to assess kinetic parameters (Km, Vmax). Monitor precipitation risks at high concentrations .

- Metal interactions : Use ICP-MS to quantify metal ion binding (e.g., Mg²⁺) that may alter enzyme cofactor availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.